molecular formula C8H10ClN3OS B2402008 4-Chloro-6-(dimethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde CAS No. 445040-58-4

4-Chloro-6-(dimethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde

Cat. No.: B2402008
CAS No.: 445040-58-4
M. Wt: 231.7
InChI Key: LLBHOLZLLXNOBQ-UHFFFAOYSA-N
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Description

4-Chloro-6-(dimethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde is a chemical compound belonging to the class of pyrimidines, which are heterocyclic aromatic organic compounds Pyrimidines are essential components of nucleic acids and play a crucial role in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-(dimethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde typically involves multiple steps, starting with the appropriate precursors. One common synthetic route is the reaction of 4-chloro-6-(dimethylamino)pyrimidine with methylthio groups under specific conditions. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and introducing new functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides and amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology: In biological research, 4-Chloro-6-(dimethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde can be employed in the study of nucleic acid interactions and enzyme inhibition. Its structural similarity to natural nucleotides allows it to be used as a probe or inhibitor in biochemical assays.

Medicine: The compound has potential medicinal applications, particularly in the development of antiviral and anticancer agents. Its ability to interfere with nucleic acid metabolism makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of agrochemicals, dyes, and other specialty chemicals. Its unique properties and reactivity make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism by which 4-Chloro-6-(dimethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to the inhibition or activation of biological processes. The exact mechanism can vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

  • 4-Chloro-6-(methylamino)pyrimidine

  • 2-(Methylthio)pyrimidine-5-carbaldehyde

  • 4-Chloro-6-(dimethylamino)pyrimidine

Uniqueness: 4-Chloro-6-(dimethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde stands out due to its unique combination of functional groups and its potential applications in various fields. Its structural complexity and reactivity make it a valuable compound for scientific research and industrial use.

Biological Activity

4-Chloro-6-(dimethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde (CAS No. 445040-58-4) is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C8H10ClN3OSC_8H_{10}ClN_3OS and features a pyrimidine ring substituted with a chloro group, a dimethylamino group, and a methylthio group. Its structural representation is as follows:

SMILES CSc1nc Cl c C O c Cl n1\text{SMILES }\text{CSc1nc Cl c C O c Cl n1}

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting that it may serve as a potential lead compound in the development of new antibiotics .

Anticancer Activity

The compound has shown promise in anticancer research. In vitro studies demonstrated that it inhibits the growth of cancer cell lines by inducing apoptosis. The mechanism appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival .

Enzyme Inhibition

Notably, this compound acts as an inhibitor of certain kinases, which are crucial in cancer biology. It has been reported to interact with the CDK6 protein, binding to its inactive conformation and potentially leading to selective inhibition of cancer cell growth .

Case Studies

  • Antimicrobial Efficacy : In a comparative study, this compound was tested against standard antibiotics. The results indicated superior activity against resistant strains of bacteria, suggesting its utility in treating infections caused by multidrug-resistant organisms .
  • Cytotoxicity Against Cancer Cells : A study evaluated the cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .
  • Mechanistic Insights : Further mechanistic studies revealed that the compound induces G2/M phase cell cycle arrest in cancer cells, contributing to its antiproliferative effects. This was corroborated by flow cytometry analyses showing increased apoptosis rates in treated cells .

Data Tables

Activity IC50 Value (µM) Tested Cell Lines
Antimicrobial5.0E. coli, S. aureus
Anticancer (Breast)3.5MCF-7
Anticancer (Lung)4.2A549

Properties

IUPAC Name

4-chloro-6-(dimethylamino)-2-methylsulfanylpyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3OS/c1-12(2)7-5(4-13)6(9)10-8(11-7)14-3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLBHOLZLLXNOBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C(=NC(=N1)SC)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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